molecular formula C16H30O4Zn B091767 Zinc 2-ethylhexanoate CAS No. 136-53-8

Zinc 2-ethylhexanoate

Cat. No. B091767
CAS RN: 136-53-8
M. Wt: 351.8 g/mol
InChI Key: IFNXAMCERSVZCV-UHFFFAOYSA-L
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Patent
US06151241

Procedure details

A liquid zinc oxide precursor solution was prepared by mixing zinc 2-ethylhexanoate into a 50/50 (v/v) solvent mixture of xylene and butyl acetate to provide a zinc 2-ethylhexanoate concentration of about 0.1 mol/L. Bismuth 2-ethylhexanoate was added to this mixture under a desiccated atmosphere having less than about 40% humidity in a quantity sufficient to produce bismuth concentrations of 0, 0.5, 1, and 5 mole percent bismuth 2-ethylhexanoate. These bismuth concentrations were determined as the number of moles of bismuth 2-ethylhexanoate divided by the number of moles of bismuth 2-ethylhexanoate plus the number of moles of zinc 2-ethylhexanoate, i.e, bismuth as a percentage of total metals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:7][CH2:8][CH2:9][CH3:10])[C:4]([O-:6])=[O:5])[CH3:2].[Zn+2:11].[CH2:12]([CH:14]([CH2:18][CH2:19][CH2:20][CH3:21])[C:15]([O-:17])=[O:16])[CH3:13].C1(C)C(C)=CC=CC=1>C(OCCCC)(=O)C>[O-2:5].[Zn+2:11].[CH2:12]([CH:14]([CH2:18][CH2:19][CH2:20][CH3:21])[C:15]([O-:17])=[O:16])[CH3:13].[Zn+2:11].[CH2:1]([CH:3]([CH2:7][CH2:8][CH2:9][CH3:10])[C:4]([O-:6])=[O:5])[CH3:2] |f:0.1.2,5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)[O-])CCCC.[Zn+2].C(C)C(C(=O)[O-])CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[O-2].[Zn+2]
Name
Type
product
Smiles
C(C)C(C(=O)[O-])CCCC.[Zn+2].C(C)C(C(=O)[O-])CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.